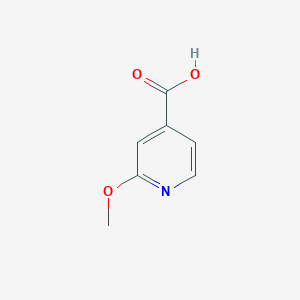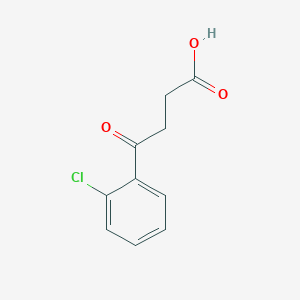
4-(2-氯苯基)-4-氧代丁酸
描述
Synthesis Analysis
The synthesis of derivatives similar to 4-(2-Chlorophenyl)-4-oxobutanoic acid, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been achieved through Knoevenagel condensation reactions. These syntheses involve the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions in benzene, showcasing a method that could be adapted for 4-(2-Chlorophenyl)-4-oxobutanoic acid (Kumar et al., 2016).
Molecular Structure Analysis
Spectroscopic and structural investigations of compounds closely related to 4-(2-Chlorophenyl)-4-oxobutanoic acid, utilizing experimental spectra and theoretical calculations, have revealed insights into their stability, charge delocalization, and reactivity. For instance, vibrational spectroscopy and DFT calculations have been employed to understand the molecular structure and reactivity of derivatives, indicating potential for nonlinear optical materials due to the properties of the dipole moment and first hyperpolarizabilities (Vanasundari et al., 2018).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid analogs has highlighted their potential in various applications, including antimicrobial and antioxidant activities. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrated significant in vitro antimicrobial and antioxidant susceptibilities, suggesting that derivatives of 4-(2-Chlorophenyl)-4-oxobutanoic acid could have similar properties (Kumar et al., 2016).
Physical Properties Analysis
The physical properties of compounds related to 4-(2-Chlorophenyl)-4-oxobutanoic acid, including crystal structure and thermal analysis, have been characterized. These studies provide a foundation for understanding the physical characteristics of 4-(2-Chlorophenyl)-4-oxobutanoic acid, such as crystallography data and thermal stability, which are crucial for its application in material science and pharmacology (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid and its derivatives, including reactivity and interaction with biological molecules, have been extensively studied. Investigations into the bioconversion pathways and degradation mechanisms have shed light on its environmental fate and potential biological activities, offering insights into the compound's broader chemical behavior and applications in bioremediation and pharmaceutical development (Ahmad et al., 1991).
科学研究应用
Psychotropic Effects : A study revealed that 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, a category that includes 4-(2-Chlorophenyl)-4-oxobutanoic acid, exhibit various psychotropic effects. This link between structure and biological activity assists in the targeted synthesis of new domestic pharmaceutical substances (Pulina et al., 2022).
Pharmaceutical Synthesis : An improved synthesis method was developed for preparing 3-aralkylidine-5-arylthiophen-2-(3H)ones from 4-aryl-4-oxobutanoic acids, which has potential benefits for pharmaceutical applications (Miller et al., 1981).
Structural and Thermal Characterization : The synthesis, characterization, and determination of the crystal structure and thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were successfully achieved. This includes analysis through differential thermal analysis (DTA), thermogravimetric analysis (TGA), and X-ray diffraction (Nayak et al., 2014).
Infrared Spectroscopy Analysis : A study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid showed a strong red shift in the IR spectrum, indicating a weakening of the NH bond and proton transfer to a neighboring oxygen atom (Raju et al., 2015).
Ethylene Biosynthesis : 4-Methylthio-2-oxobutanoate, potentially an intermediate in ethylene biosynthesis, was identified in culture fluids of bacteria and fungi, suggesting a role in ethylene synthesis from methionine (Billington et al., 1979).
Apoptosis Induction : Methional, derived from 4-methylthio-2-oxobutanoic acid, was found to be a potent inducer of apoptosis in BAF3 lymphoid cells, with malondialdehyde playing a role in its apoptosis-inducing mechanism (Quash et al., 1995).
Alkaloid Synthesis : Shihunine, an alkaloid found in Dendrobium pierardii, can be synthesized using 4-2′-carboxyphenyl-4-oxobutanoic acid as a precursor, illustrating its application in natural product synthesis (Leete & Bodem, 1973).
Environmental Applications : Research has shown the enhanced oxidative activity of zero-valent iron in the presence of citric acid, resulting in the rapid degradation of 4-chlorophenol, demonstrating its potential application in pollution reduction (Xu et al., 2019).
Organic Solvent-Water Diphasic System : A microbial aldehyde reductase from Sporobolomyces salmonicolor was found to efficiently reduce ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, indicating its utility in biocatalysis (Shimizu et al., 1990).
安全和危害
This would involve discussing the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely might also be provided.
未来方向
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications, or reactions of the compound that have not yet been explored.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
属性
IUPAC Name |
4-(2-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFTXSSZTRPMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604500 | |
| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
106263-50-7 | |
| Record name | 4-(2-Chlorophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



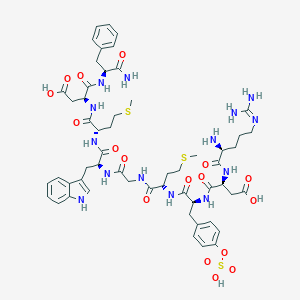
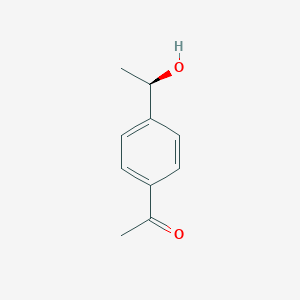
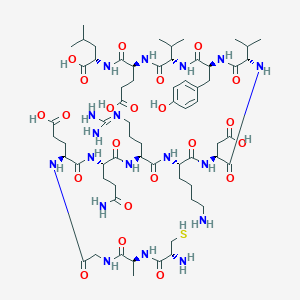

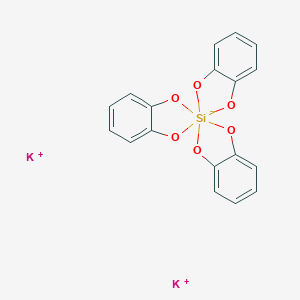


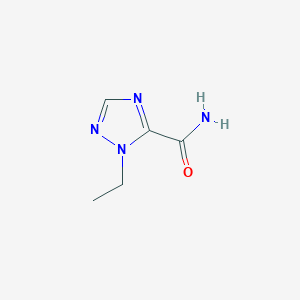
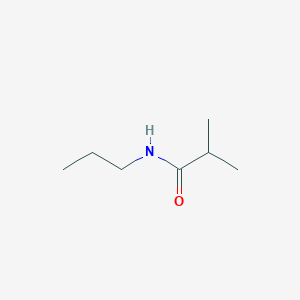
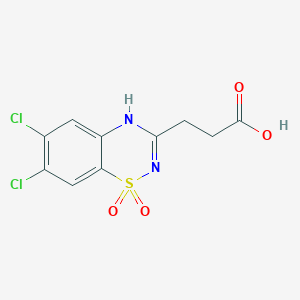
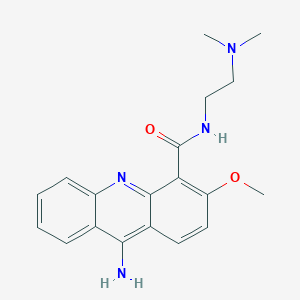
![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
